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Introduction

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds
produced by a wide range of bacteria, most notably by species of Pseudomonas,
Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles
in microbial competition, virulence, and biofilm formation. Their broad-spectrum antimicrobial
and anticancer activities have also made them attractive targets for drug discovery and
development. This technical guide provides a comprehensive overview of the biosynthesis of
phenazines, with a particular focus on the formation of phenazine oxides, a less-studied but
significant subclass of these compounds.

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a
highly conserved metabolic route for the production of aromatic compounds. The central
precursor molecule is chorismic acid, which is converted through a series of enzymatic
reactions into the foundational phenazine scaffold, phenazine-1-carboxylic acid (PCA) or
phenazine-1,6-dicarboxylic acid (PDC). From these core structures, a vast array of phenazine
derivatives are generated through the action of modifying enzymes, including
methyltransferases, hydroxylases, and monooxygenases, which are often encoded by genes
located adjacent to the core biosynthetic operon. This guide will delve into the genetic and
enzymatic machinery responsible for this intricate biosynthetic network, with a focus on
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quantitative data, detailed experimental protocols, and visual representations of the key
pathways.

Core Phenazine Biosynthesis Pathway

The biosynthesis of the primary phenazine, phenazine-1-carboxylic acid (PCA), is orchestrated
by a conserved set of enzymes encoded by the phz operon. In many Pseudomonas species,
this operon consists of seven core genes, phzA through phzG. Some species, like
Pseudomonas aeruginosa, possess two homologous and differentially regulated phz operons,
designated phzl (phzA1-G1) and phz2 (phzA2-G2).[1][2][3][4]

The pathway initiates with the conversion of chorismic acid, a key intermediate of the shikimate
pathway. Two molecules of a chorismate-derived intermediate are condensed to form the
tricyclic phenazine scaffold.[S] The key enzymes and intermediates in this core pathway are:

e PhzE: An anthranilate synthase homolog that converts chorismic acid to 2-amino-2-
desoxyisochorismic acid (ADIC).

e PhzD: An isochorismatase that converts ADIC to 2-amino-4,5-dihydro-5-oxo-cyclohexene-1-
carboxylic acid (DHHA).

e PhzF: An isomerase that converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid
(AOCHC).

e PhzA/PhzB: These homologous proteins are involved in the dimerization of two molecules of
AOCHC to form the tricyclic phenazine precursor.

* PhzG: A flavin-dependent oxidase that catalyzes the final oxidative aromatization steps to
yield phenazine-1-carboxylic acid (PCA).
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Core phenazine biosynthesis pathway from chorismic acid to PCA.
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Biosynthesis of Phenazine Oxides

Phenazine oxides are a class of phenazine derivatives characterized by the presence of one
or more N-oxide functional groups on the phenazine ring. These modifications can significantly
alter the biological activity of the parent compound. The biosynthesis of phenazine oxides is
less well-characterized than that of other phenazine derivatives, but recent studies have
identified specific enzymes responsible for this transformation.

The key enzymes involved in phenazine N-oxidation are flavin-dependent monooxygenases. In
Lysobacter antibioticus, the enzyme LaPhzNO1 has been identified as a phenazine N-
monooxygenase responsible for the formation of N-oxide phenazines. Similarly, NaphzNO1
from Nocardiopsis sp. has been shown to catalyze the N-oxidation of phenazine compounds.
These enzymes are NADPH-dependent and utilize a flavin cofactor to introduce an oxygen
atom onto one of the nitrogen atoms of the phenazine ring.

LaPhzNO1 / NaphzNO1
(N-monooxygenase)
Phenazine-1-carboxylic NADPH, 02
acid (PCA)
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Enzymatic N-oxidation of phenazine-1-carboxylic acid.

Quantitative Data on Phenazine Biosynthesis

Quantitative analysis of phenazine production is crucial for understanding the efficiency of the
biosynthetic pathway and for optimizing production in biotechnological applications. The
following tables summarize key quantitative data reported in the literature.

Table 1: Production Titers of Phenazine Compounds in Various Bacterial Strains
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. . Phenazine . .
Bacterial Strain Production Titer Reference
Compound
Pseudomonas Phenazine-1-

] ] ] 230 mg/L
chlororaphis Lzh-T5 carboxylic acid (PCA)
Pseudomonas ]

) Phenazine-1-
chlororaphis Lzh-T5 ) ] 10,653 mg/L

) carboxylic acid (PCA)
(engineered)
Pseudomonas putida Phenazine-1-

] ] 80 pg/mL
14.phz2 carboxylic acid (PCA)
Pseudomonas putida Phenazine-1-

) ) 80 pg/mL
14.phz2+ carboxylic acid (PCA)
Pseudomonas putida ]

Pyocyanin (PYO) 11 pg/mL
14.phz2+
Pseudomonas
aeruginosa SPm9 Total Phenazines 496 pg/ml
(mutant)
Pseudomonas
aeruginosa Sp9 (wild Total Phenazines 281 pg/mi

type)

Table 2: Kinetic Parameters of Phenazine Modifying Enzymes

Enzyme Substrate Product Apparent kcat Reference
Phenazine-1-
PhzM/PhzS ) ) )
] carboxylic acid Pyocyanin 1.3s-1
(combined)

(PCA)

Note: Detailed kinetic parameters (Km, kcat) for the individual core Phz enzymes (PhzA-G) and
the phenazine N-monooxygenases (LaPhzNO1, NaphzNO1) are not yet extensively reported in
the literature.
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Regulation of Phenazine Biosynthesis

The production of phenazines is tightly regulated at the transcriptional level, primarily through
quorum sensing (QS) systems. In Pseudomonas aeruginosa, three interconnected QS
systems, las, rhl, and pgs, play a central role in controlling the expression of the phz operons.
These systems respond to cell density through the production and detection of small signaling
molecules, allowing the bacterial population to coordinate gene expression.

The las and rhl systems utilize acyl-homoserine lactone (AHL) signals, while the pgs system
uses 2-alkyl-4-quinolones (AQs) as signaling molecules. The differential regulation of the two
phz operons in P. aeruginosa by these QS systems allows for fine-tuning of phenazine
production in response to different environmental conditions. For example, the phz2 operon is
predominantly responsible for phenazine production in biofilms.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

las system

Lasl

|— LasR

. J
actiyates activates

rhll pgsk

rhl system )

Rhll

pgs system

PgsA-D

ynthesizes

onverted by

PgsH

RhIR

.

activates agtivates

Yy v

phz1 operon

PgsR (MvIR)
| J
activates activates

phz2 operon

Click to download full resolution via product page

Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.

The regulatory networks governing the expression of phenazine N-monooxygenases like

LaPhzNO1 are currently not well understood and represent an active area of research.
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Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study
of phenazine biosynthesis.

Protocol 1: Gene Knockout in Pseudomonas using
Suicide Plasmid pT18mobsacB

This protocol describes the creation of an unmarked gene deletion mutant in Pseudomonas
species using a two-step allelic exchange strategy with the suicide vector pT18mobsacB, which
confers tetracycline resistance and sucrose sensitivity (via the sacB gene).

1. Construction of the Knockout Plasmid: a. Amplify ~1 kb upstream and downstream flanking
regions (homologous arms) of the target gene from the wild-type genomic DNA using PCR with
primers containing appropriate restriction sites. b. Clone the upstream and downstream
fragments sequentially into the multiple cloning site of pT18mobsacB. This can be done using
standard restriction digestion and ligation or by Gibson assembly. c. Verify the final construct by
restriction digestion and Sanger sequencing.

2. Introduction of the Knockout Plasmid into Pseudomonas: a. Transform the knockout plasmid
into a suitable E. coli donor strain (e.g., S17-1). b. Perform a biparental mating between the E.
coli donor strain and the recipient Pseudomonas strain. Plate the mating mixture on a selective
medium containing an antibiotic to select against the E. coli donor (e.g., chloramphenicol if the
Pseudomonas strain is resistant) and tetracycline to select for Pseudomonas cells that have
integrated the plasmid into their chromosome via a single crossover event.

3. Selection for Double Crossover Events (Allelic Exchange): a. Inoculate single-crossover
integrants into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for
the second crossover event to occur. b. Plate serial dilutions of the overnight culture onto a
medium containing 5-10% sucrose. The sacB gene on the integrated plasmid converts sucrose
into a toxic product, thus selecting for cells that have lost the plasmid backbone through a
second crossover event. c. The resulting colonies will be a mixture of wild-type revertants and
the desired deletion mutants.

4. Screening for Deletion Mutants: a. Screen individual sucrose-resistant colonies for the
desired gene deletion by colony PCR using primers that flank the deleted region. The mutant
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will yield a smaller PCR product than the wild-type. b. Confirm the deletion by Sanger
sequencing of the PCR product and by Southern blot analysis if necessary.
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End: Gene knockout mutant
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Workflow for gene knockout in Pseudomonas.

Protocol 2: Heterologous Expression and Purification of
Phz Proteins

This protocol describes the general procedure for expressing and purifying His-tagged Phz
proteins from E. coli.

1. Cloning of the Target Gene: a. Amplify the coding sequence of the desired phz gene from
genomic DNA using PCR with primers that introduce a C- or N-terminal His6-tag and
appropriate restriction sites. b. Clone the PCR product into a suitable expression vector (e.g.,
PET series) under the control of an inducible promoter (e.g., T7 promoter). c. Transform the
expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a starter culture of the E. coli expression strain in LB
medium containing the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger
volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c.
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to
grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to
improve protein solubility. e. Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM
Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole) containing protease inhibitors. b. Lyse the
cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell
debris. d. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis
buffer. e. Wash the column with several column volumes of wash buffer (lysis buffer with a
slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound
proteins. f. Elute the His-tagged protein with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM). g. Analyze the purified protein by SDS-PAGE and confirm its
identity by Western blotting or mass spectrometry.
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Workflow for His-tagged protein expression and purification.
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Protocol 3: In Vitro Enzyme Assay for Phenazine
Biosynthesis

This protocol describes a general approach for reconstituting the phenazine biosynthesis
pathway in vitro to study the activity of individual enzymes.

1. Preparation of Substrates and Enzymes: a. Synthesize or purchase the required substrates
(e.g., chorismic acid, PCA). b. Purify the necessary Phz enzymes as described in Protocol 2.

2. Enzyme Assay: a. Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCI or
phosphate buffer at an optimal pH for the enzyme), the substrate, and any required cofactors
(e.g., NADPH, FAD). b. Pre-incubate the reaction mixture at the optimal temperature for the
enzyme. c. Initiate the reaction by adding the purified enzyme. d. At various time points,
guench the reaction (e.g., by adding acid or an organic solvent). e. Analyze the reaction
products by HPLC or LC-MS to determine the rate of product formation.

3. Kinetic Analysis: a. Perform the enzyme assay with varying concentrations of the substrate.
b. Plot the initial reaction velocity against the substrate concentration and fit the data to the
Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions

The biosynthesis of phenazines is a complex and fascinating process with significant
implications for microbial ecology and drug development. While the core pathway for PCA
biosynthesis is well-established, many aspects of phenazine modification, particularly the
formation of phenazine oxides, remain to be fully elucidated. The identification of phenazine
N-monooxygenases represents a significant step forward, but a detailed biochemical and
kinetic characterization of these enzymes is still needed. Furthermore, the regulatory networks
that control the expression of these modifying enzymes are largely unknown.

Future research in this field will likely focus on:

o The detailed characterization of phenazine N-monooxygenases and other modifying
enzymes to expand our understanding of the diversity of phenazine structures.

o The elucidation of the signaling pathways that regulate the expression and activity of these
modifying enzymes.
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» The use of synthetic biology approaches to engineer novel phenazine derivatives with
improved therapeutic properties.

e The comprehensive quantitative analysis of the entire phenazine biosynthetic network to
create predictive models for metabolic engineering.

This technical guide provides a solid foundation for researchers entering this exciting field and
highlights the key areas where further investigation is needed to fully unravel the complexities
of phenazine biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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